N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]-4-fluorobenzamide
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Overview
Description
N-[3-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]-4-FLUOROBENZAMIDE is a synthetic compound that belongs to the class of benzodiazole derivatives.
Preparation Methods
The synthesis of N-[3-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]-4-FLUOROBENZAMIDE typically involves the reaction of 1-ethyl-1H-1,3-benzodiazole with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
N-[3-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]-4-FLUOROBENZAMIDE undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[3-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]-4-FLUOROBENZAMIDE involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, inhibiting their activity and leading to the desired biological effect . The exact molecular pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
N-[3-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]-4-FLUOROBENZAMIDE can be compared with other benzodiazole derivatives such as:
N-[1-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]ACETAMIDE: This compound has similar structural features but different biological activities.
2-(4-{[4-METHYL-6-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2-PROPYL-1H-1,3-BENZODIAZOL-1-YL]METHYL}PHENYL)BENZOIC ACID: Another benzodiazole derivative with distinct chemical properties and applications.
Properties
Molecular Formula |
C19H20FN3O |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-[3-(1-ethylbenzimidazol-2-yl)propyl]-4-fluorobenzamide |
InChI |
InChI=1S/C19H20FN3O/c1-2-23-17-7-4-3-6-16(17)22-18(23)8-5-13-21-19(24)14-9-11-15(20)12-10-14/h3-4,6-7,9-12H,2,5,8,13H2,1H3,(H,21,24) |
InChI Key |
WAWYNVLJHVVPKI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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